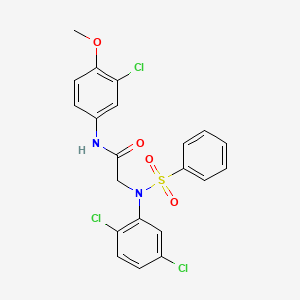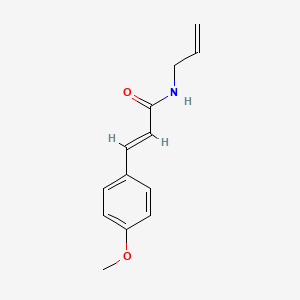![molecular formula C15H21BrN2O2 B5109262 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine, also known as BPP-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been studied for its potential therapeutic applications in various fields of research. In neuroscience, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been studied for its potential anti-tumor effects, as it has been shown to induce apoptosis in cancer cells. Additionally, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has also been studied for its potential use as a drug delivery system, as it can be conjugated to other compounds for targeted drug delivery.
Mécanisme D'action
The mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cancer research, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In cancer research, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine has also been shown to have anti-inflammatory and anti-oxidant effects, which may have potential therapeutic applications in other fields of research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine in lab experiments is its potential therapeutic applications in various fields of research. Additionally, 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine is relatively easy to synthesize and can be conjugated to other compounds for targeted drug delivery. However, one limitation of using 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine in lab experiments is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine. In neuroscience, further studies are needed to understand the mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to investigate the anti-tumor effects of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine and its potential use as a drug delivery system. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine in other fields of research, such as cardiovascular disease and inflammation.
Méthodes De Synthèse
The synthesis of 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine involves the reaction of 4-bromophenol with 2-bromo-1-(4-ethylpiperazin-1-yl)propan-1-one in the presence of a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKZBZWMDIKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5109180.png)
![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)


![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)


![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)


![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)